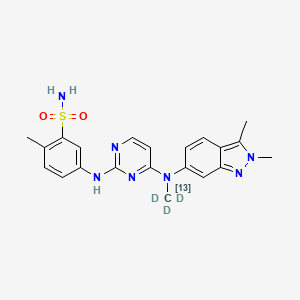
Pazopanib-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pazopanib-13C,d3 es un derivado marcado con deuterio y carbono-13 de Pazopanib, un inhibidor de la tirosina quinasa multidiana. Pazopanib es conocido por sus efectos inhibitorios sobre los receptores del factor de crecimiento endotelial vascular (VEGFR1, VEGFR2, VEGFR3), el receptor beta del factor de crecimiento derivado de plaquetas (PDGFRβ), c-Kit, el receptor del factor de crecimiento de fibroblastos 1 (FGFR1), y el receptor del factor estimulante de colonias 1 (c-Fms) con diferentes valores de IC50 . El marcado con deuterio y carbono-13 hace que this compound sea particularmente útil en estudios farmacocinéticos y perfiles metabólicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Pazopanib-13C,d3 implica la incorporación de isótopos estables, deuterio y carbono-13, en la molécula de Pazopanib. El proceso generalmente comienza con la síntesis de intermediarios marcados, que luego se someten a una serie de reacciones químicas para formar el producto final. Las condiciones de reacción a menudo implican el uso de disolventes y reactivos deuterados para asegurar la incorporación de átomos de deuterio .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de equipos especializados para manejar compuestos marcados isotópicamente y garantizar una alta pureza y rendimiento. La producción se lleva a cabo bajo estrictas medidas de control de calidad para cumplir con los estándares requeridos para aplicaciones de investigación científica .
Análisis De Reacciones Químicas
Tipos de Reacciones
Pazopanib-13C,d3 sufre varias reacciones químicas, incluidas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de átomos de hidrógeno.
Reducción: Esta reacción implica la adición de átomos de hidrógeno o la eliminación de átomos de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas y niveles de pH controlados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir análogos deuterados con propiedades farmacocinéticas alteradas .
Aplicaciones Científicas De Investigación
Pazopanib-13C,d3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado en el estudio de mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología: Empleado en perfiles metabólicos y en el estudio del metabolismo de fármacos.
Medicina: Utilizado en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de Pazopanib.
Industria: Aplicado en el desarrollo de nuevas formulaciones y sistemas de administración de fármacos
Mecanismo De Acción
Pazopanib-13C,d3 ejerce sus efectos inhibiendo múltiples tirosina quinasas involucradas en la angiogénesis y el crecimiento tumoral. Los principales objetivos moleculares incluyen VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit, FGFR1 y c-Fms. Al inhibir estos receptores, this compound interrumpe las vías de señalización que promueven la formación de nuevos vasos sanguíneos y la proliferación de células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a Pazopanib-13C,d3 incluyen otros inhibidores de la tirosina quinasa multidiana, como:
Sunitinib: Inhibe VEGFR, PDGFR y c-Kit.
Sorafenib: Dirige VEGFR, PDGFR y quinasas RAF.
Axitinib: Inhibe principalmente VEGFR.
Singularidad
This compound es único debido a su marcado isotópico, lo que lo hace particularmente valioso para estudios farmacocinéticos y metabólicos. La incorporación de deuterio y carbono-13 permite el seguimiento y análisis precisos del compuesto en sistemas biológicos, proporcionando información sobre su comportamiento e interacciones que no son posibles con análogos no marcados .
Propiedades
Fórmula molecular |
C21H23N7O2S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3+1D3 |
Clave InChI |
CUIHSIWYWATEQL-LBDFIVMYSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N(C1=CC2=NN(C(=C2C=C1)C)C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


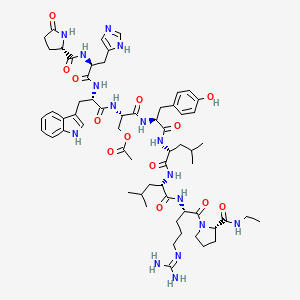
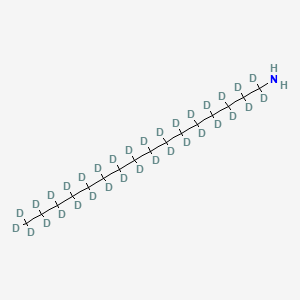

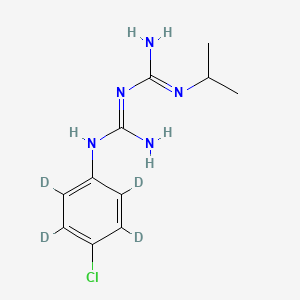
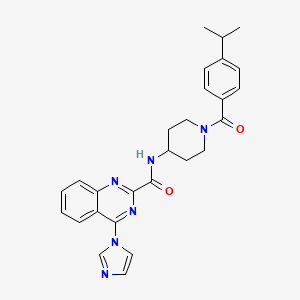

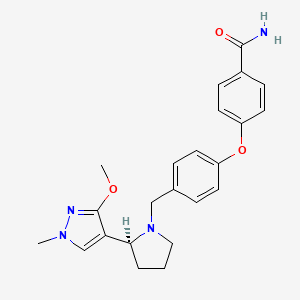
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
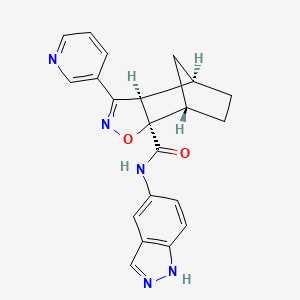

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
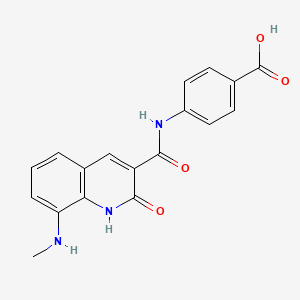
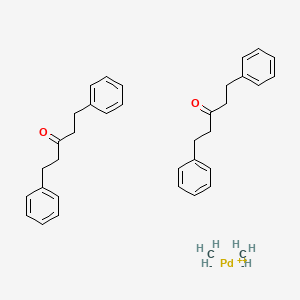
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)
